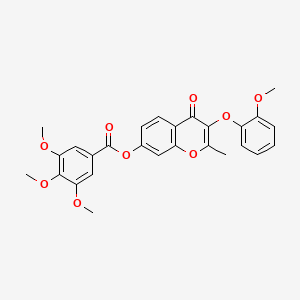

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of coumarin and benzoate, which are known to possess various therapeutic properties.

Applications De Recherche Scientifique

Synthesis and Structural Applications

Synthesis and Structure of Highly Substituted Pyrazole Ligands and Their Complexes with Platinum(II) and Palladium(II) Metal Ions This research demonstrates the synthesis of isomeric, highly substituted pyrazoles through the reaction of 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones with N-methylhydrazine. The formation of complexes with platinum(II) or palladium(II) metal ions, using these pyrazoles as ligands, was also explored. The structures of the complexes were confirmed using various analytical techniques, showcasing the application of these synthesized compounds in creating metal complexes with potential catalytic or material properties (Budzisz, Małecka, & Nawrot, 2004).

Antioxidant Properties

Investigation of the Antioxidant Properties of some new 4-hydroxycoumarin derivatives The study focused on measuring the antioxidant activity of four 4-hydroxycoumarin derivatives, including a newly synthesized compound. The antioxidant potential was assessed using a hypochlorous system based on the chemiluminescence of free radicals, revealing the compound SS-14 as the best scavenger at the highest concentration. This research presents the potential of these derivatives, including 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate, in acting as effective antioxidants (Stanchev et al., 2009).

Antibacterial Applications

Antibacterial Effects and Synthesized New Derivatives of 4-hydroxy-chromen-2-one This research highlights the synthesis of new derivatives of 4-hydroxy-chromen-2-one and their antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. The high level of bacteriostatic and bactericidal activity exhibited by these compounds, including this compound, showcases their potential as effective antibacterial agents. The synthesized compounds were characterized using advanced analytical methods (Behrami & Dobroshi, 2019).

Mécanisme D'action

Target of Action

The primary targets of the compound “3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate” are currently unknown . This compound is a derivative of methyl 3,4,5-trimethoxybenzoate , which is related to gallic acid and methyl gallates . These compounds are known for their antioxidant and free radical scavenging properties .

Mode of Action

Based on its structural similarity to methyl 3,4,5-trimethoxybenzoate, it may interact with its targets by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage .

Biochemical Pathways

As a potential antioxidant, it may be involved in pathways related to oxidative stress and inflammation .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a potential antioxidant, it may help to protect cells from oxidative damage, which can lead to various diseases such as cancer, alzheimer’s disease, and diabetes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-15-25(36-20-9-7-6-8-19(20)30-2)24(28)18-11-10-17(14-21(18)34-15)35-27(29)16-12-22(31-3)26(33-5)23(13-16)32-4/h6-14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGNPYCHQFJVSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)